

Application Notes and Protocols for ML218 Hydrochloride in Mouse Studies

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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686

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Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1][2][3][4]. It exhibits good brain penetration and oral bioavailability, making it a valuable tool for in vivo studies investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders like Parkinson's disease[1][2][5]. These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for using **ML218 hydrochloride** in mouse studies, based on available preclinical data.

Mechanism of Action

ML218 selectively blocks the activity of low-voltage-activated T-type calcium channels, which are involved in regulating neuronal excitability and burst firing[1][3]. By inhibiting these channels, ML218 can modulate neuronal signaling pathways implicated in various neurological conditions[1].

Caption: Signaling pathway of **ML218 hydrochloride**.

Recommended Dosage for Mouse Studies

While specific studies detailing the dosage of **ML218 hydrochloride** in mice are not readily available in the provided search results, data from rat and monkey studies can serve as a valuable starting point for dose-range finding experiments in mice.

Table 1: Summary of ML218 Dosage in Rodent and Non-Rodent Models

Species	Route of Administration	Dosage Range	Vehicle	Reference
Rat	Oral Gavage	0.03 - 30 mg/kg	10% Tween 80 / 0.5% Methylcellulose	[6]
Rat	Intravenous (IV)	1 mg/kg	20% DMSO / 80% Saline	[6]
Monkey	Systemic Injection	1, 10, or 30 mg/kg	Not specified	Not specified in search results

Based on this data, a recommended starting dose range for exploratory studies in mice would be 1 to 30 mg/kg for oral or systemic administration. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse strain and experimental model.

Pharmacokinetic Profile

Pharmacokinetic data in rats demonstrates that ML218 has good oral bioavailability and penetrates the blood-brain barrier[1][3]. After subcutaneous administration, ML218 reaches its peak concentration in the cerebrospinal fluid within 1-2 hours[6].

Table 2: Pharmacokinetic Parameters of ML218 in Rats (Oral Administration)

Parameter	10 mg/kg	Reference
Vehicle	10% Tween 80 / 0.5% Methylcellulose	[6]
Time Point for Sample Collection	1.5 hours post-dose	[6]
Plasma Concentration	Data not specified in search results	
Brain Concentration	Data not specified in search results	

Experimental Protocols

Preparation of Dosing Solutions

The choice of vehicle is critical for ensuring the solubility and stability of **ML218 hydrochloride** for in vivo administration.

1. Oral Gavage Formulation:

- Vehicle: 10% Tween 80 in 0.5% methylcellulose in sterile water.
- Procedure:
 - Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring continuously until a uniform suspension is formed. Allow the solution to cool to room temperature.
 - Add Tween 80 to the methylcellulose solution to a final concentration of 10%.
 - Weigh the required amount of **ML218 hydrochloride** and add it to the vehicle.
 - Vortex and/or sonicate the mixture until a homogenous suspension is achieved.
 - Prepare fresh on the day of the experiment.

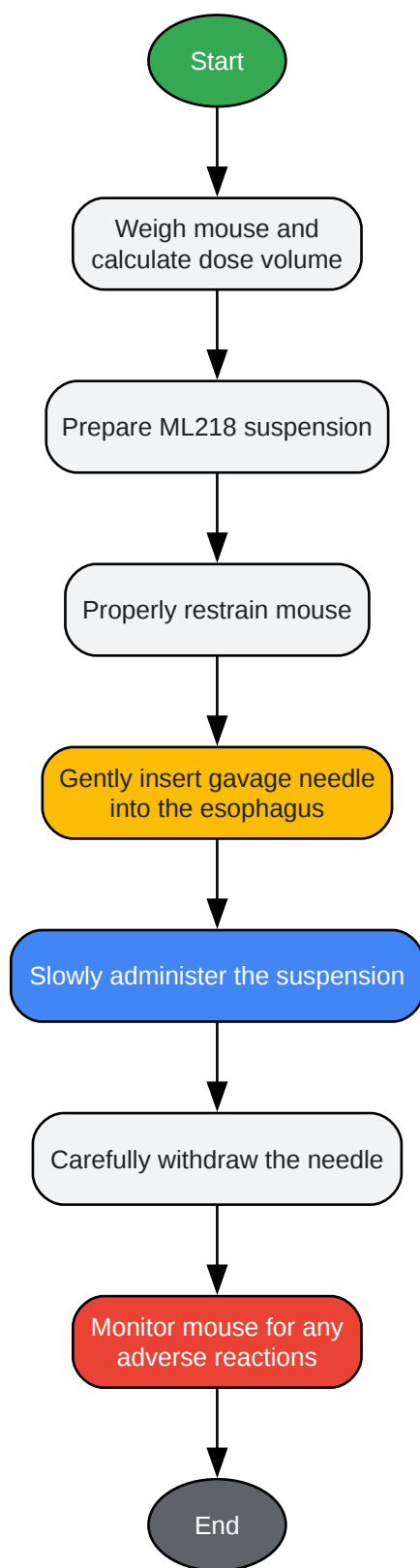
2. Intraperitoneal (IP) or Intravenous (IV) Injection Formulation:

- Vehicle: 20% DMSO in 80% sterile saline (0.9% NaCl).
- Procedure:
 - Dissolve the required amount of **ML218 hydrochloride** in DMSO to create a stock solution.
 - On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (20% DMSO).
 - Ensure the final solution is clear and free of precipitation before administration.

Administration Protocols

Standard animal handling and administration techniques should be followed. The appropriate needle size and injection volume should be selected based on the mouse's body weight.

1. Oral Gavage Administration:

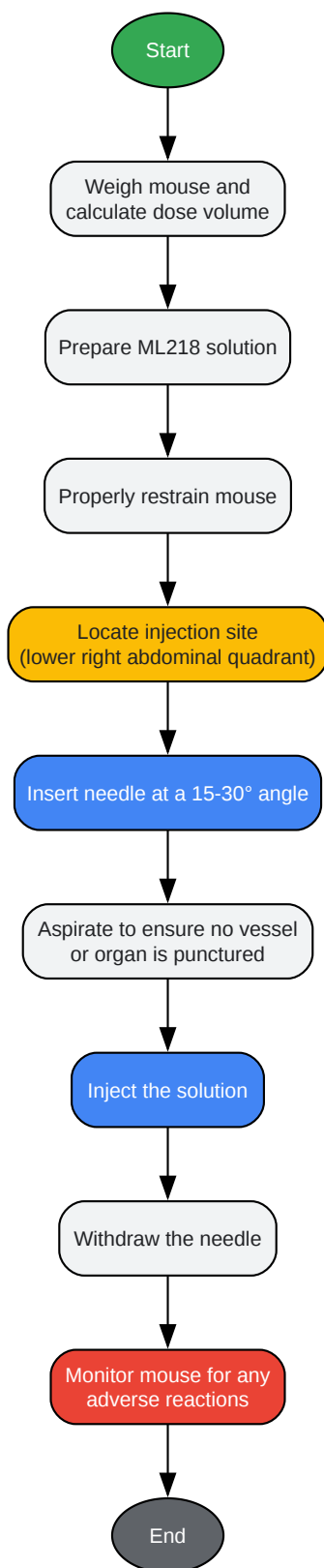


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Caption: Experimental workflow for oral gavage.

- Procedure: A detailed protocol for oral gavage in mice can be found in various resources[7][8][9][10]. Key steps include proper restraint of the animal, gentle insertion of a ball-tipped gavage needle into the esophagus, and slow administration of the compound. The volume should not exceed 10 mL/kg body weight[9].

2. Intraperitoneal (IP) Injection:



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Caption: Experimental workflow for IP injection.

- Procedure: Detailed protocols for IP injection in mice are well-established[11][12][13][14][15]. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. A 25-27 gauge needle is typically used, and the injection volume should not exceed 10 mL/kg[12].

Safety and Handling

Standard laboratory safety procedures should be followed when handling **ML218 hydrochloride**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Disclaimer

The information provided in these application notes is intended for guidance only. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments. The optimal dosage and protocol may vary depending on the specific experimental conditions.

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